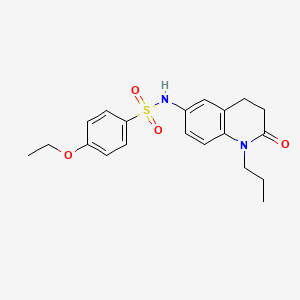

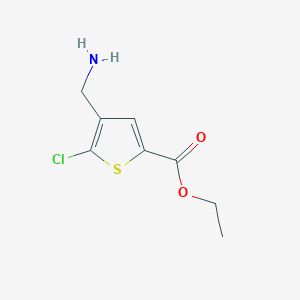

![molecular formula C18H15F3N2O2 B2711621 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 1014700-12-9](/img/structure/B2711621.png)

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide” is a chemical compound with the linear formula C17H16N2O . It is related to other compounds such as “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” and “2-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE” which have been studied for their various biological activities .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds have been synthesized using N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .Molecular Structure Analysis

The molecular structure of “this compound” is determined by its linear formula C17H16N2O . It is related to other compounds such as “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” and “2-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE” which have similar structures .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

- Synthesis of Antiarrhythmic Agents : Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, such as flecainide acetate, demonstrate potent oral antiarrhythmic activity in mice. Variations in the heterocyclic ring and the basicity of the amine nitrogen significantly influence antiarrhythmic activity (Banitt et al., 1977).

- Platinum-Catalyzed Hydroamination : The catalytic addition of carboxamides to unactivated olefins via platinum catalysis is an efficient method for synthesizing N-ethylbenzamide derivatives, showcasing the versatility of benzamide compounds in organic synthesis (Wang and Widenhoefer, 2004).

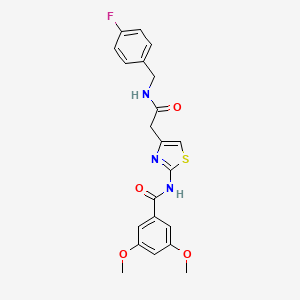

Pharmacological Applications

- Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1) : Benzamides such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrate potent inhibition of SCD-1, indicating potential therapeutic applications for metabolic disorders (Uto et al., 2009).

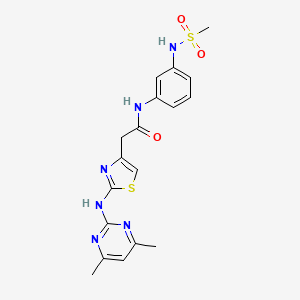

- Anticholinesterase Activity : N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides exhibit significant activity against acetylcholinesterase (AChE), suggesting potential for treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Material Science and Novel Applications

- Insecticidal Activity : Flubendiamide, a benzamide derivative, shows extremely potent insecticidal activity against lepidopterous pests, indicating its potential as an effective agricultural pesticide (Tohnishi et al., 2005).

- KCNQ2 Opener Activity : Studies on bioisosteric replacement led to the identification of benzamide acrylamides as potent KCNQ2 openers, offering insights into the development of treatments for neurological disorders (Wu et al., 2004).

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)25-14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBQHQMSAIQAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide](/img/structure/B2711547.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2711551.png)

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)

![2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2711557.png)

![N'-(1,2-oxazol-3-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2711559.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)